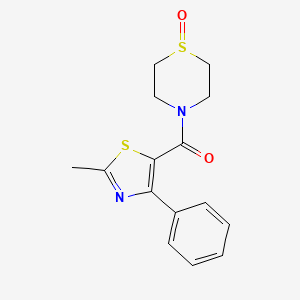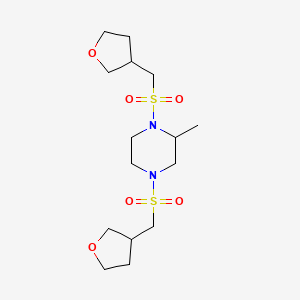
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone is a complex organic compound that features a thiazole ring and a thiazinanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
The subsequent steps involve the introduction of the thiazinanone moiety. This can be accomplished through a series of nucleophilic substitution reactions, where the thiazole intermediate reacts with appropriate thiazinanone precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazinanone moiety can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiazinanone moiety may also play a role in binding to biological macromolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methyl-4-phenyl-1,3-thiazol-5-yl)acetic acid
- (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol
Uniqueness
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone is unique due to the presence of both a thiazole ring and a thiazinanone moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
(2-methyl-4-phenyl-1,3-thiazol-5-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-11-16-13(12-5-3-2-4-6-12)14(20-11)15(18)17-7-9-21(19)10-8-17/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSFGPDIJAQGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)N2CCS(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methylphenyl)-2-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B6752120.png)
![N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B6752134.png)
![2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6752135.png)
![3-cyclopropyl-7-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6752137.png)
![(2,3-dimethyl-1H-indol-5-yl)-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6752143.png)

![3-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B6752164.png)
![N-(1-cyclopentylpyrrolidin-3-yl)-3,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6752169.png)
![[1-[6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6752186.png)
![N-(1-cyclopentylpyrrolidin-3-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]acetamide](/img/structure/B6752188.png)
![(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)-[2-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B6752205.png)
![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)-(4-methylidenepiperidin-1-yl)methanone](/img/structure/B6752215.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B6752224.png)
![5-Methyl-2-[1-(4-methylidenepiperidin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B6752230.png)
